molecular formula C12H18N4O B2557367 1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 954571-60-9

1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No. B2557367
CAS RN: 954571-60-9
M. Wt: 234.303
InChI Key: SIJMZKQVYSQUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one” is a chemical with the molecular formula C12H18N4O and a molecular weight of 234.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring linked to a piperazine ring via an aminomethyl group . Further structural analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.30. Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

  • Anticancer Activity : Piperazine-2,6-dione derivatives, similar in structure to the compound , have shown promising anticancer activity. For example, some derivatives exhibited significant activity against breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).

  • Antibacterial Applications : Piperazine derivatives have been synthesized and evaluated for their antibacterial activities. Compounds with structures related to 1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one demonstrated potential in combating bacterial infections (Pitucha et al., 2005).

  • Luminescence and Coordination Chemistry : Schiff bases with similar structural components have been synthesized and utilized to create zinc(II) pseudohalide complexes. These complexes exhibit intriguing luminescent properties and have potential applications in materials science (Ghosh et al., 2006).

  • Antitumor Activity : Research on piperazine-based tertiary amino alcohols, structurally related to the compound , revealed potential antitumor activity. These compounds were studied for their effect on tumor DNA methylation, indicating potential use in cancer therapy (Hakobyan et al., 2020).

  • Platelet Aggregation Inhibition : Piperazinyl glutamate pyridines, with structural similarities, have been identified as potent P2Y12 antagonists. These compounds were shown to be effective in inhibiting platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases (Parlow et al., 2010).

  • Metal–Organic Complexes : Studies have shown that bis-pyridyl-bis-amide ligands with structural similarities are useful in synthesizing diverse metal–organic networks. These complexes have been analyzed for their fluorescence and photocatalytic properties (Lin et al., 2015).

  • Synthesis of Functionalized Crown Ethers : Building-blocks for the synthesis of pyridine/piperidine-decorated crown ethers have been developed using compounds structurally related to this compound. These ethers have potential applications in the field of supramolecular chemistry (Nawrozkij et al., 2014).

Future Directions

The compound and its related compounds could be further explored for their potential anti-tubercular activity . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

1-[4-[4-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-10(17)15-4-6-16(7-5-15)12-8-11(9-13)2-3-14-12/h2-3,8H,4-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJMZKQVYSQUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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